Potent and Broad-Spectrum Cytotoxicity Against Human Solid Tumor Cell Lines vs. Inactive Co-Isolated Analogs
Globosuxanthone A exhibits strong, broad-spectrum cytotoxicity against a panel of seven human solid tumor cell lines (NCI-H460, MCF-7, SF-268, PC-3, PC-3M, LNCaP, DU-145) with IC50 values ranging from 0.65 to 3.6 µM . In contrast, the co-isolated and structurally similar analogs globosuxanthone C (3) and D (4) showed no significant cytotoxicity in the same assays, demonstrating a clear structure-activity relationship (SAR) and an 'activity cliff' [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.65 - 3.6 µM (NCI-H460, MCF-7, SF-268, PC-3, PC-3M, LNCaP, DU-145) |
| Comparator Or Baseline | Globosuxanthone C and D: No significant cytotoxicity |
| Quantified Difference | Active vs. Inactive |
| Conditions | In vitro cytotoxicity assay against a panel of seven human cancer cell lines |
Why This Matters
This direct SAR data confirms that the specific molecular structure of globosuxanthone A is essential for its anticancer activity, ruling out its substitution with any other co-isolated analog from the same source.
- [1] Wijeratne, E. M. K., et al. "A new dihydroxanthenone from a plant-associated strain of the fungus Chaetomium globosum demonstrates anticancer activity." Bioorganic & Medicinal Chemistry 14.23 (2006): 7917-7923. View Source
